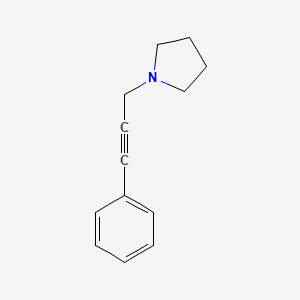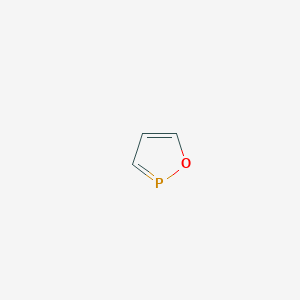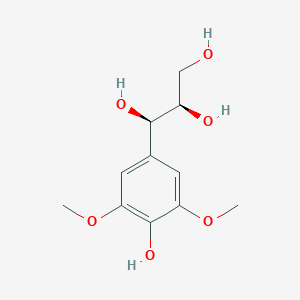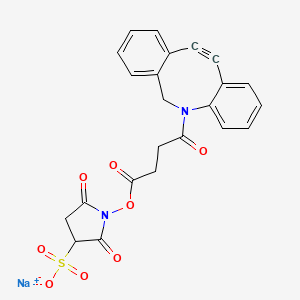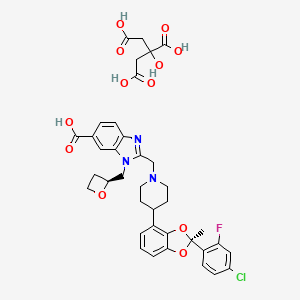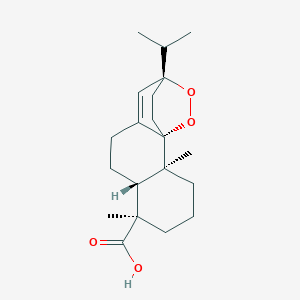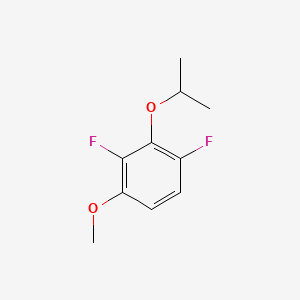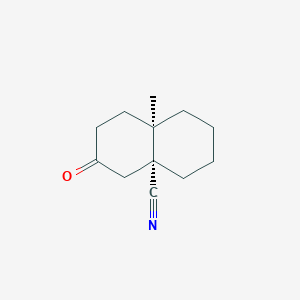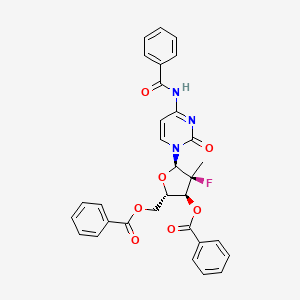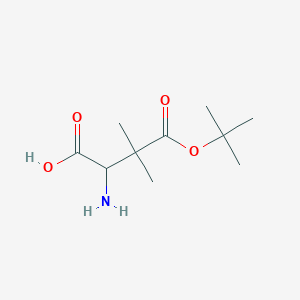
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a compound that belongs to the class of amino acids and their derivatives It is characterized by the presence of an amino group, a tert-butoxy group, and a dimethyl-substituted oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method is the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids, which can be used as starting materials in dipeptide synthesis. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and coupling strategies. The use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids can facilitate the synthesis process, making it more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Applications De Recherche Scientifique
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with similar structural features.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxy protection group.
Uniqueness
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-amino-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,5)6(11)7(12)13/h6H,11H2,1-5H3,(H,12,13) |
Clé InChI |
XLLQPKYVWMFJAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


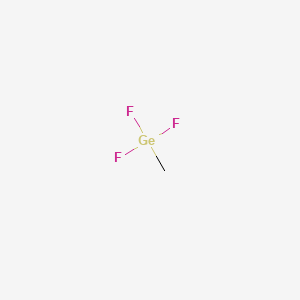
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)


